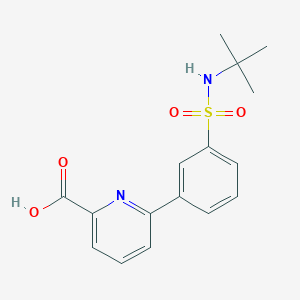
5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-t-Butylsulfamoylphenyl)nicotinic acid (5-BSA) is an important intermediate for the synthesis of various pharmaceuticals and other compounds. This compound has been used in a variety of research applications, including studies on the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.
科学研究应用
5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of research applications, including studies on the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments. It has been used in studies to determine the binding affinity of drugs to their target proteins, as well as to study the effects of drugs on various biochemical and physiological processes. Additionally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been used to study the effects of drugs on cellular metabolism and to identify potential drug targets.
作用机制
5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is an intermediate in the synthesis of various pharmaceuticals and other compounds. It acts as an inhibitor of various enzymes, including cyclooxygenase, phospholipase A2, and lipoxygenase. Inhibition of these enzymes can lead to changes in the biochemical and physiological processes of cells. Additionally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to inhibit the binding of drugs to their target proteins, which can affect the efficacy of the drug.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the binding of drugs to their target proteins, which can affect the efficacy of the drug. Additionally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to inhibit the activity of various enzymes, including cyclooxygenase, phospholipase A2, and lipoxygenase. Inhibition of these enzymes can lead to changes in the biochemical and physiological processes of cells.
实验室实验的优点和局限性
The use of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is a low-cost, readily available compound that can be used in a variety of research applications. Additionally, it is a relatively stable compound that can be stored for long periods of time. However, there are some limitations to the use of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, its low toxicity makes it unsuitable for use in studies of drug toxicity.
未来方向
There are a number of potential future directions for the use of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% in scientific research. For example, it could be used in studies to identify potential drug targets. Additionally, it could be used to study the effects of drugs on cellular metabolism and to identify potential drug-drug interactions. Additionally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% could be used in studies to investigate the biochemical and physiological effects of drugs and to identify potential drug-protein interactions. Finally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% could be used in studies to identify potential drug-drug interactions and to investigate the effects of drugs on various biochemical and physiological processes.
合成方法
The synthesis of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is a multi-step process that begins with the reaction of 3-t-butylsulfamoylphenylacetic acid with nicotinic acid. This reaction is followed by a series of purification steps, including crystallization, recrystallization, and distillation. The final product is a white crystalline powder with a purity of 95%.
属性
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)14-6-4-5-11(8-14)12-7-13(15(19)20)10-17-9-12/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQFWCKOHDKWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395288.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)

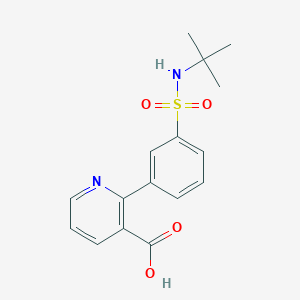
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)
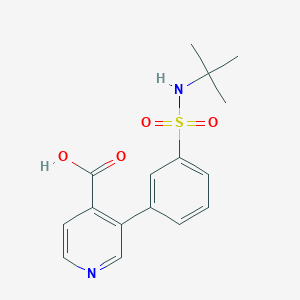
![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)
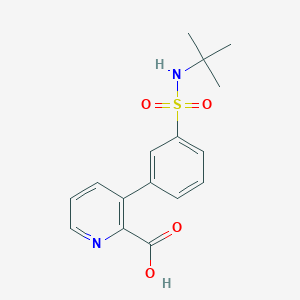
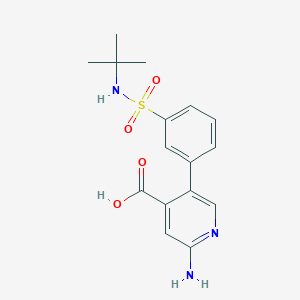

![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)
